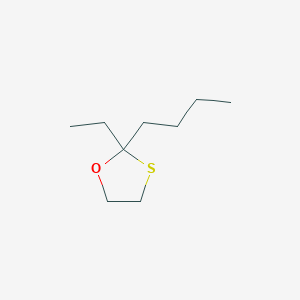![molecular formula C15H15ClOS B14368898 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene CAS No. 90184-18-2](/img/structure/B14368898.png)
1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene is an organic compound characterized by the presence of a chloro group, a phenylsulfanyl group, and a propoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 3-(phenylsulfanyl)propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-[3-(phenylsulfanyl)propoxy]benzene.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like acetonitrile.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[3-(phenylsulfanyl)propoxy]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chloro group may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
1-Chloro-3-(phenylsulfanyl)-2-propanol: Similar structure but with a hydroxyl group instead of a propoxy group.
2-Chloro-1-(phenylsulfanyl)ethane: Shorter carbon chain and different positioning of the chloro group.
1-Chloro-4-(phenylsulfanyl)butane: Longer carbon chain with the phenylsulfanyl group at a different position.
Uniqueness: 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
90184-18-2 |
|---|---|
分子式 |
C15H15ClOS |
分子量 |
278.8 g/mol |
IUPAC名 |
1-chloro-2-(3-phenylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C15H15ClOS/c16-14-9-4-5-10-15(14)17-11-6-12-18-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChIキー |
NLTTUDJCHNOMLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCCCOC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



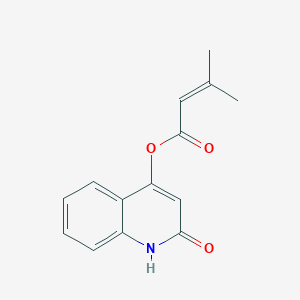
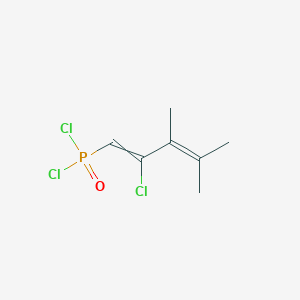
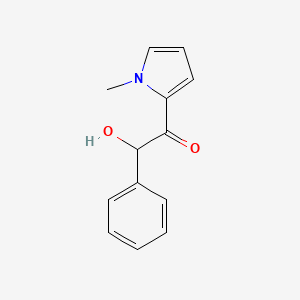
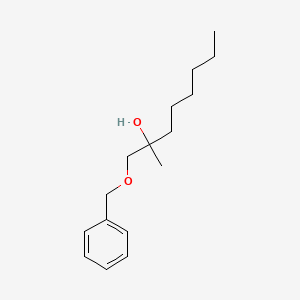
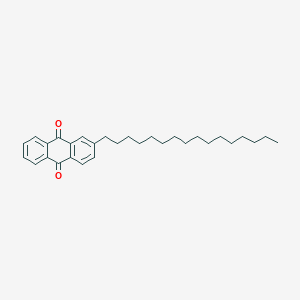
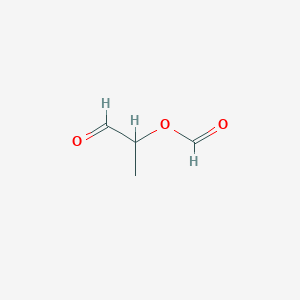

![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)

